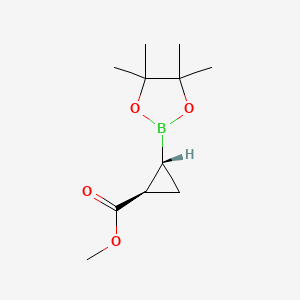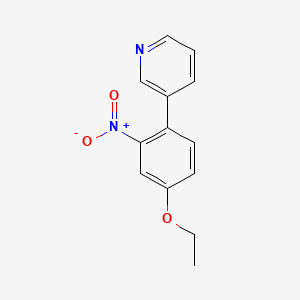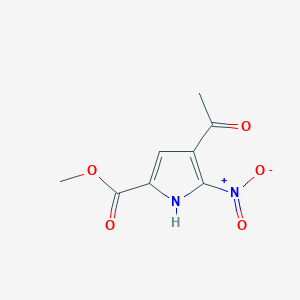![molecular formula C19H22N2 B3046758 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- CAS No. 129226-09-1](/img/structure/B3046758.png)
1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-
Overview
Description
1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . This particular derivative features a 2-[1-[4-(2-methylpropyl)phenyl]ethyl] substituent, which may impart unique chemical and biological properties.
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding . The presence of the 2-methylpropylphenyl group may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action .
Biochemical Pathways
Benzimidazole derivatives can influence a variety of biochemical pathways depending on their targets . For instance, they may inhibit enzyme activity, modulate receptor signaling, or interfere with protein-protein interactions .
Pharmacokinetics
For instance, the benzimidazole core may enhance the compound’s stability and bioavailability, while the 2-methylpropylphenyl group may influence its lipophilicity, which can affect its absorption and distribution .
Result of Action
Depending on its targets and mode of action, it may induce a variety of cellular responses, such as changes in enzyme activity, alterations in signal transduction, or modulation of cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-benzimidazole. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall efficacy .
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and further functionalization . Common synthetic routes include:
Condensation with Aldehydes: The reaction of o-phenylenediamine with an aldehyde in the presence of an acid catalyst, followed by cyclization, yields the benzimidazole core.
Functionalization: Subsequent functionalization at the 2-position can be achieved through various methods, including alkylation or acylation reactions.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- undergoes various chemical reactions, including:
Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted benzimidazole derivatives .
Scientific Research Applications
1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-phenyl-: Known for its antimicrobial properties.
1H-Benzimidazole, 2-methyl-: Studied for its anticancer activity.
1H-Benzimidazole, 2-ethyl-: Investigated for its antiviral effects.
The unique substituent in 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- may impart distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-13(2)12-15-8-10-16(11-9-15)14(3)19-20-17-6-4-5-7-18(17)21-19/h4-11,13-14H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGGLHQFUVHVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385501 | |
| Record name | 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129226-09-1 | |
| Record name | 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxa-4-azaspiro[2.5]octane](/img/structure/B3046675.png)

![1-([2,2'-Bipyridin]-6-yl)ethanone](/img/structure/B3046678.png)

![7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B3046681.png)

![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B3046684.png)
![Benzoic acid, 3-[(dipropylamino)carbonyl]-, methyl ester](/img/structure/B3046686.png)
![N-(furan-2-ylmethyl)-6-(methylsulfonyl)benzo[d]thiazol-2-amine](/img/structure/B3046687.png)
![2-((3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B3046688.png)



![2-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenoxy]ethanol](/img/structure/B3046698.png)
